molecular formula C16H20N4O3 B7171327 N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide

Cat. No.: B7171327
M. Wt: 316.35 g/mol
InChI Key: YNEBLQVTZUYNNP-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide: is a complex organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-19-13-5-4-12(9-11(13)3-6-15(19)22)18-14(21)10-20-8-2-7-17-16(20)23/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,23)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEBLQVTZUYNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3CCCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Functionalization: The quinoline ring is then functionalized to introduce the 1-methyl-2-oxo group and the 6-yl substituent.

    Formation of the Diazinan-1-yl Acetamide Moiety: This involves the reaction of a suitable amine with an acylating agent to form the diazinan-1-yl acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield hydroxylated derivatives.

Scientific Research Applications

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine, chloroquine, and quinacrine share the quinoline core structure and have similar biological activities.

    Diazinan Derivatives: Compounds like diazinon and other diazinan-based pesticides have structural similarities.

Uniqueness

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide is unique due to its specific combination of the quinoline and diazinan moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

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